2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Overview
Description
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Renewable Building Block for Benzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, has been explored as a renewable building block in the synthesis of polybenzoxazine. This approach uses phloretic acid to enhance the reactivity of molecules with –OH groups towards benzoxazine ring formation, offering a sustainable alternative to phenol. This novel pathway could lead to a multitude of applications in material science due to the abundance of –OH bearing compounds (Acerina Trejo-Machin et al., 2017).
Development of Potent PPARγ Agonists
The compound this compound plays a crucial role in synthesizing potent PPARγ agonists, used in antidiabetic medications. This synthesis pathway involves key steps like copper(I) catalyzed N-arylation, leading to molecules like GW710936X, which are significant in the development of new antihyperglycemic and antihyperlipidemic agents (D. Reynolds & S. Hermitage, 2001).
Synthesis of Benzoxazine End-Capped Molecules
In the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐butenyl phenyl sulfone, a compound structurally related to this compound, demonstrates its application in creating benzoxazine end-capped molecules. Such molecules are pivotal in creating materials with suitable thermal and thermo-mechanical properties for diverse applications (D. Enders, S. V. Berg, & B. Jandeleit, 2003).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
This compound is used in modifying poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, enhancing their properties for potential medical applications. This modification process involves condensation reactions with various amines, leading to polymers with increased thermal stability and promising biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with gpr34 receptors and PPARγ , which play crucial roles in cell signaling and regulation of gene expression.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets, leading to changes in cell signaling pathways .
Biochemical Pathways
Compounds with similar structures have been reported to influence pathways related to cell signaling and gene expression .
Result of Action
Similar compounds have been reported to have effects on cell signaling and gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid . .
Biochemical Analysis
Biochemical Properties
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is involved in several biochemical reactions, primarily interacting with enzymes, proteins, and other biomolecules. It acts as a substrate for certain enzymes, facilitating reactions that are vital for cellular function. For instance, it may interact with enzymes involved in amino acid metabolism, influencing the synthesis and degradation of other amino acids. The nature of these interactions often involves binding to the active site of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of cells . These effects are crucial for understanding how cells adapt to changes in their environment and maintain homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access and thus reducing enzyme activity. Conversely, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These molecular interactions are fundamental to the compound’s role in regulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may participate in the synthesis and degradation of amino acids, influencing metabolic flux and metabolite levels. For instance, it can affect the levels of key metabolites involved in energy production and biosynthesis . These interactions are crucial for maintaining metabolic balance and supporting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96612-91-8, 16652-64-5 | |
Record name | o-Benzyl-DL-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096612918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163630 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-BENZYL-DL-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LQ6V9MO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.